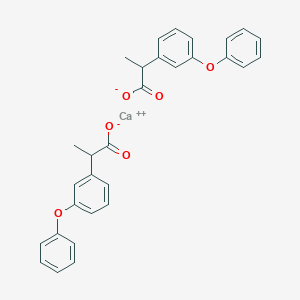

Calcium 2-(3-phenoxyphenyl)propionate

Übersicht

Beschreibung

Synthesis Analysis

Calcium phenylphosphonate, Ca(HO3PPh)2, was synthesized through the reaction of calcium nitrate and phenylphosphonic acid. This process involved studying the effect of reaction parameters on the synthesis and growth of the crystalline product to achieve high yield. The compound was structurally characterized using single-crystal X-ray diffraction, revealing a layered structure with an inorganic framework of CaO8 polyhedra, where phenyl groups point outward. This structure is stabilized by O-H...O hydrogen bonds, showcasing a methodical approach to the synthesis of calcium-based phosphonates (Mahmoudkhani & Langer, 2001).

Molecular Structure Analysis

The molecular structure of synthesized calcium complexes, such as calcium phenylphosphonates, features a distinct layered arrangement. In these structures, the calcium atoms are coordinated in a polyhedral fashion, contributing to the formation of an inorganic framework. This setup allows for phenyl groups to extend outward from the core structure, highlighting the compound's intricate molecular architecture and how it facilitates the formation of stable compounds with unique properties (Mahmoudkhani & Langer, 2001).

Chemical Reactions and Properties

Calcium complexes have been shown to exhibit a variety of chemical reactions and properties, including their role in the ring-opening polymerization of rac-lactide. For instance, magnesium and calcium complexes containing biphenyl-based tridentate iminophenolate ligands were explored for this purpose, demonstrating the potential of calcium complexes in polymer science. These complexes were fully characterized, showing that they could be efficient initiators for the polymerization process, offering insights into the chemical reactivity and applicability of calcium-based compounds in creating polymeric materials (Yi & Ma, 2013).

Physical Properties Analysis

Calcium complexes have been synthesized and analyzed for their physical properties, such as thermostability and influences on crystal structures by chlorine substituent groups on ligands. These studies provide valuable information on how modifications to the molecular structure can affect the physical characteristics of calcium compounds, including their stability and crystalline arrangements. Such analyses are crucial for understanding the conditions under which these compounds can be used and stored, further contributing to the knowledge base around calcium-based materials (Xu et al., 2016).

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

- Calcium Propionate is a safe and reliable food and feed additive . It can be metabolized and absorbed by humans and animals as a precursor for glucose synthesis . In addition, it provides essential calcium to mammals .

Detailed Description of the Methods of Application or Experimental Procedures

- Calcium Propionate can be employed in silage and total mixed rations (TMR) against mycotoxin production . It can also be used to inhibit TMR or silage deterioration in hot weather and regulate rumen development in calves .

Thorough Summary of the Results or Outcomes Obtained

- In the perinatal period of dairy cows, many cows cannot adjust to the tremendous metabolic, endocrine, and physiological changes, resulting in ketosis and fatty liver due to a negative energy balance (NEB) or milk fever induced by hypocalcemia . Studies have revealed that Calcium Propionate can play an active role in solving these problems .

Food Preservation

- Specific Scientific Field : Food Science

- Comprehensive and Detailed Summary of the Application : Calcium Propionate is a food additive present in many foods, especially baked goods . It acts as a preservative to help extend shelf life by interfering with the growth and reproduction of microorganisms .

- Detailed Description of the Methods of Application or Experimental Procedures : Calcium Propionate is commonly used as a food additive — known as E282 — to help preserve various food products, including baked goods, dairy products, beverages, alcoholic drinks, and processed meats .

- Thorough Summary of the Results or Outcomes Obtained : Calcium Propionate extends the shelf life of various goods by interfering with the growth and reproduction of molds and other microorganisms . It has been approved for use by the Food and Drug Administration (FDA), World Health Organization (WHO), and Food and Agriculture Organization of the United Nations (FAO) .

Agriculture

- Specific Scientific Field : Agriculture

- Comprehensive and Detailed Summary of the Application : In agriculture, Calcium Propionate is used, amongst other things, to prevent milk fever in cows and as a feed supplement .

- Detailed Description of the Methods of Application or Experimental Procedures : Calcium Propionate can be added to the feed of cows to prevent milk fever .

- Thorough Summary of the Results or Outcomes Obtained : The use of Calcium Propionate in agriculture helps to maintain the health of cows and prevent diseases like milk fever .

Baking Industry

- Specific Scientific Field : Baking Industry

- Comprehensive and Detailed Summary of the Application : Calcium Propionate is used in baked goods, cheeses, confections, frostings, gelatins, puddings, fillings, jams or jellies .

- Detailed Description of the Methods of Application or Experimental Procedures : Calcium Propionate is added to these products during their preparation to extend their shelf life .

- Thorough Summary of the Results or Outcomes Obtained : The use of Calcium Propionate in the baking industry helps to prevent the growth of molds and other microorganisms, thereby extending the shelf life of the products .

Dairy Products

- Specific Scientific Field : Dairy Industry

- Comprehensive and Detailed Summary of the Application : Calcium Propionate is used in dairy items like cheeses where it prevents spoilage without affecting the taste or texture . It’s also used in whey and other dairy products for similar reasons .

- Detailed Description of the Methods of Application or Experimental Procedures : Calcium Propionate is added to these products during their preparation to extend their shelf life .

- Thorough Summary of the Results or Outcomes Obtained : The use of Calcium Propionate in the dairy industry helps to prevent the growth of molds and other microorganisms, thereby extending the shelf life of the products .

Pies and Cakes

- Specific Scientific Field : Baking Industry

- Comprehensive and Detailed Summary of the Application : Sodium Propionate is used in pies and cakes .

- Detailed Description of the Methods of Application or Experimental Procedures : Sodium Propionate is added to these products during their preparation because calcium alters the action of chemical leavening agents .

- Thorough Summary of the Results or Outcomes Obtained : The use of Sodium Propionate in pies and cakes helps to prevent the growth of molds and other microorganisms, thereby extending the shelf life of the products .

Safety And Hazards

Calcium 2-(3-phenoxyphenyl)propionate is classified as having acute toxicity, both oral (Category 4, H302), inhalation (Category 4, H332), and dermal (Category 4, H312) . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .

Eigenschaften

IUPAC Name |

calcium;2-(3-phenoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H14O3.Ca/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2*2-11H,1H3,(H,16,17);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUXSAWXWSTUOD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31879-05-7 (Parent), 29679-58-1 (Parent) | |

| Record name | Fenoprofen calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034597405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80904653 | |

| Record name | Fenoprofen calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium 2-(3-phenoxyphenyl)propionate | |

CAS RN |

34597-40-5, 53746-45-5 | |

| Record name | Fenoprofen calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034597405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoprofen calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium (±)-bis[2-(3-phenoxyphenyl)propionate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetic acid, α-methyl-3-phenoxy-, calcium salt, dihydrate, (±)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOPROFEN CALCIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R95A3O51K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

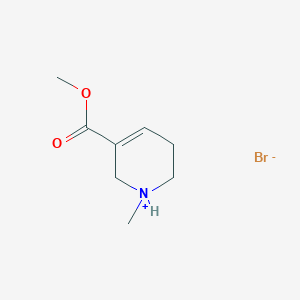

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

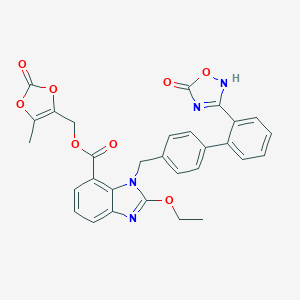

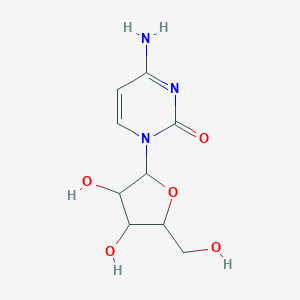

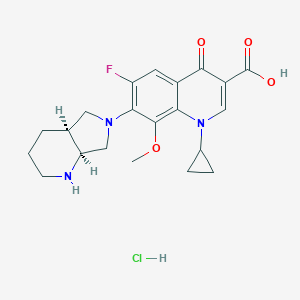

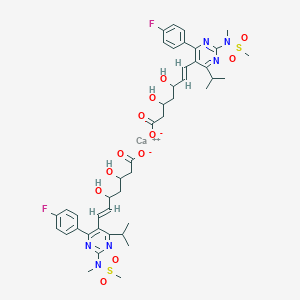

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.